Cox-2-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cox-2-IN-1 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain. Selective inhibition of COX-2 is significant because it reduces inflammation and pain without affecting COX-1, which is responsible for protecting the stomach lining and maintaining kidney function .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-1 typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its selectivity and potency as a COX-2 inhibitor. This may involve reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

化学反应分析

Types of Reactions: Cox-2-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.

Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

科学研究应用

Therapeutic Applications

1. Cancer Treatment

Cox-2-IN-1 has shown promise in cancer therapy due to the elevated expression of COX-2 in various malignancies, including colorectal and breast cancers. Inhibiting COX-2 can reduce tumor growth and metastasis. For instance, studies have demonstrated that selective COX-2 inhibitors significantly reduced the size and frequency of intestinal polyps in animal models .

Case Study: Colorectal Cancer

In a study involving mice with adenomatous polyposis coli mutations, treatment with Cox-2 inhibitors led to a marked decrease in polyp formation, suggesting a protective role against colorectal cancer development .

2. Cardiovascular Health

The role of COX-2 in cardiovascular diseases has been extensively studied. While COX-2 inhibitors like this compound can reduce inflammation linked to atherosclerosis, they also pose risks for cardiovascular events when used long-term. Recent research indicates that careful management of COX-2 inhibition could provide anti-inflammatory benefits without significant cardiovascular risks .

Case Study: Atherosclerosis

In genetically modified mouse models, selective inhibition of COX-2 resulted in reduced plaque formation in arterial walls, highlighting its potential for preventing cardiovascular diseases .

3. Neurological Disorders

This compound may also have applications in treating neuroinflammatory conditions such as Alzheimer's disease. Research suggests that COX-2 plays a dual role in neuroprotection and neuroinflammation. Inhibition of COX-2 has been associated with reduced neuroinflammation and improved cognitive outcomes in animal models of Alzheimer's disease .

Case Study: Alzheimer's Disease

A clinical study demonstrated that patients treated with selective COX-2 inhibitors showed slower cognitive decline compared to those receiving standard care, indicating the potential benefits of targeting COX-2 in neurodegenerative diseases .

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

Cox-2-IN-1 exerts its effects by selectively inhibiting the COX-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostanoids involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostanoids, thereby alleviating inflammation and pain. The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and prevents the enzyme’s catalytic activity .

相似化合物的比较

Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

Etoricoxib: A selective COX-2 inhibitor used for similar indications as Cox-2-IN-1.

Comparison:

Selectivity: this compound is highly selective for COX-2, similar to celecoxib and etoricoxib, but with potentially fewer side effects.

Efficacy: this compound has shown comparable or superior efficacy in reducing inflammation and pain compared to other COX-2 inhibitors.

Safety: Unlike rofecoxib, this compound has a better safety profile with a lower risk of cardiovascular events .

生物活性

Cox-2-IN-1 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process by converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. Understanding the biological activity of this compound involves examining its effects on various physiological processes, particularly in the context of inflammation, neuroprotection, and potential therapeutic applications.

COX-2 is an inducible enzyme that is upregulated at sites of inflammation. It contributes to the production of pro-inflammatory prostaglandins, leading to pain and edema. By selectively inhibiting COX-2, this compound reduces the synthesis of these mediators, thereby alleviating inflammatory responses without significantly affecting COX-1, which is involved in maintaining normal physiological functions such as gastric mucosal protection and platelet aggregation.

Anti-inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory properties. In various animal models, including carrageenan-induced paw edema and LPS-induced inflammation, selective COX-2 inhibition has resulted in reduced levels of inflammatory cytokines such as IL-1β and TNF-α, as well as decreased prostaglandin E2 (PGE2) levels .

Table 1: Summary of Anti-inflammatory Effects of this compound

| Study Type | Model | Key Findings |

|---|---|---|

| In vivo | Carrageenan-induced edema | Reduced paw edema and PGE2 levels |

| In vivo | LPS-induced inflammation | Decreased IL-1β and TNF-α expression |

| Clinical trial | Osteoarthritis patients | Lower incidence of endoscopic ulcers compared to NSAIDs |

Neuroprotective Properties

Recent studies have highlighted the role of COX-2 in neuroinflammation. While COX-2 is often associated with pro-inflammatory responses, it also plays a protective role in certain contexts. For instance, COX-2-derived products can promote resolution of inflammation and support neuronal survival during stress conditions .

Case Study: Neuroprotection in Animal Models

In a model of neurodegeneration induced by amyloid-beta (Aβ) peptide, administration of this compound demonstrated improved outcomes in terms of neuronal survival and reduced neuroinflammatory markers . This suggests that selective inhibition may provide therapeutic benefits in diseases like Alzheimer’s.

Cardiovascular Implications

While COX-2 inhibitors like this compound are primarily used for their anti-inflammatory effects, they also have implications for cardiovascular health. Some studies indicate that COX-2 plays a cardioprotective role during ischemic events. Inhibition of COX-2 may lead to increased risk of adverse cardiovascular events; however, the precise relationship remains complex and warrants further investigation .

Clinical Applications and Safety Profile

This compound's selective inhibition mechanism offers a favorable safety profile compared to non-selective NSAIDs, particularly concerning gastrointestinal side effects. Clinical trials have shown that patients taking selective COX-2 inhibitors experience fewer gastrointestinal complications than those on traditional NSAIDs . However, there remains a concern regarding potential cardiovascular risks associated with long-term use.

属性

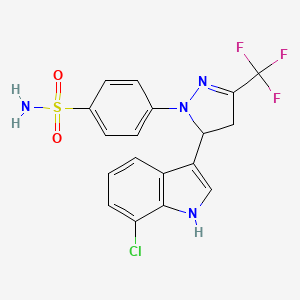

IUPAC Name |

4-[3-(7-chloro-1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N4O2S/c19-14-3-1-2-12-13(9-24-17(12)14)15-8-16(18(20,21)22)25-26(15)10-4-6-11(7-5-10)29(23,27)28/h1-7,9,15,24H,8H2,(H2,23,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGPUMDPTVGJCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=CNC4=C3C=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。